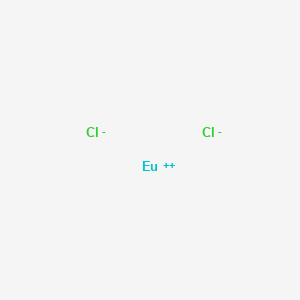
Chlorure d'europium(II)
Vue d'ensemble
Description
Europium dichloride is an inorganic compound with the chemical formula EuCl₂. It is a white solid that exhibits bright blue fluorescence when irradiated by ultraviolet light . This compound is notable for its unique luminescent properties and its role in various chemical reactions and applications.
Applications De Recherche Scientifique
Europium dichloride has several scientific research applications:
-
Chemistry
- Used as a precursor for the synthesis of other europium compounds.
- Utilized in the preparation of organometallic compounds of europium .
-
Biology
- Employed in the study of luminescent materials and their interactions with biological systems.
-
Medicine
- Investigated for potential applications in medical imaging due to its luminescent properties.
-
Industry
Mécanisme D'action
Target of Action
Europium dichloride, also known as Europium(II) chloride, is an inorganic compound with a chemical formula of EuCl2
Mode of Action
Europium dichloride exhibits unique properties when it interacts with light. When irradiated by ultraviolet light, it displays bright blue fluorescence . This property is often exploited in research and industrial applications, particularly in the field of luminescent materials.
Result of Action
The molecular and cellular effects of Europium dichloride’s action largely depend on its specific application. For instance, in the field of luminescent materials, the compound’s ability to fluoresce under ultraviolet light can be harnessed for various purposes .
Analyse Biochimique
Biochemical Properties
Europium dichloride can form yellow ammonia complexes and dissolve to pale yellowish EuCl2 . It can react with europium hydride at 120-bar H2, producing EuClH that fluoresces green
Cellular Effects
Some research has shown that certain europium complexes can enter mammalian cells and selectively stain the mitochondria . This allows for the observation of the Eu emission in cellulo by time-gated spectral imaging .
Molecular Mechanism
It is known that Europium dichloride can be produced by reducing europium trichloride with hydrogen gas at high temperature
Temporal Effects in Laboratory Settings
It is known that Europium dichloride can exhibit bright blue fluorescence when irradiated by ultraviolet light .
Subcellular Localization
Europium complexes have been shown to selectively stain the mitochondria in mammalian cells
Méthodes De Préparation
Europium dichloride can be synthesized through several methods:
-
Reduction of Europium Trichloride with Hydrogen Gas
Reaction: (2 \text{EuCl}_3 + \text{H}_2 \rightarrow 2 \text{EuCl}_2 + 2 \text{HCl})
Conditions: High temperature.
-
Reaction with Lithium Borohydride in Tetrahydrofuran (THF)
Reaction: (2 \text{EuCl}_3 + 2 \text{LiBH}_4 \rightarrow 2 \text{EuCl}_2 + 2 \text{LiCl} + \text{H}_2 \uparrow + \text{B}_2\text{H}_6 \uparrow)
Conditions: THF as the solvent.
Analyse Des Réactions Chimiques
Europium dichloride undergoes various types of chemical reactions:
-
Oxidation
Reaction: Europium dichloride can be oxidized to europium trichloride.
Conditions: Exposure to oxidizing agents.
-
Reduction
Reaction: Europium dichloride can be reduced to europium metal.
Conditions: Strong reducing agents.
-
Substitution
Reaction: Europium dichloride can react with ammonia to form yellow ammonia complexes such as EuCl₂•8NH₃.
Conditions: Reaction with ammonia gas.
-
Formation of Complexes
Reaction: Europium dichloride can form complexes with various ligands.
Conditions: Reaction with ligands in solution.
Comparaison Avec Des Composés Similaires
Europium dichloride can be compared with other similar compounds, such as:
-
Europium Trichloride (EuCl₃)
-
Europium Difluoride (EuF₂)
-
Europium Dibromide (EuBr₂)
-
Europium Diiodide (EuI₂)
Europium dichloride is unique due to its bright blue fluorescence and its ability to form various complexes with ligands, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
dichloroeuropium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Eu/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANZYKPCBPZFG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Eu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuCl2, Cl2Eu | |
| Record name | europium(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065620 | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13769-20-5 | |
| Record name | Europium chloride (EuCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13769-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)



